molecular formula C7H12O2S B1654259 Methyl oxane-4-carbothioate CAS No. 2174000-00-9

Methyl oxane-4-carbothioate

Cat. No.: B1654259
CAS No.: 2174000-00-9
M. Wt: 160.24
InChI Key: HSRYVVYWEASVIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl oxane-4-carbothioate is an organic compound that belongs to the class of tetrahydropyran derivatives It is characterized by a tetrahydropyran ring structure with a methoxy group and a carbothioate group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl oxane-4-carbothioate typically involves the reaction of tetrahydropyran derivatives with methanol and thiocarbonyl compounds under specific conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl oxane-4-carbothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiocarbonyl group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and thioethers.

    Substitution: Various substituted tetrahydropyran derivatives.

Scientific Research Applications

Methyl oxane-4-carbothioate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl oxane-4-carbothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
  • Methyl tetrahydro-2H-pyran-4-carboxylate
  • Tetrahydro-2-furoic chloride

Uniqueness

Methyl oxane-4-carbothioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2174000-00-9

Molecular Formula

C7H12O2S

Molecular Weight

160.24

IUPAC Name

O-methyl oxane-4-carbothioate

InChI

InChI=1S/C7H12O2S/c1-8-7(10)6-2-4-9-5-3-6/h6H,2-5H2,1H3

InChI Key

HSRYVVYWEASVIY-UHFFFAOYSA-N

SMILES

COC(=S)C1CCOCC1

Canonical SMILES

COC(=S)C1CCOCC1

Origin of Product

United States

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